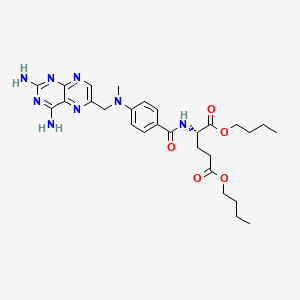
Methotrexate di-n-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methotrexate di-n-butyl ester is an antineoplastic antimetabolite with immunosuppressant properties. It is a derivative of methotrexate, a well-known chemotherapeutic agent used in the treatment of various cancers and autoimmune diseases. This compound inhibits tetrahydrofolate dehydrogenase, preventing the formation of tetrahydrofolate, which is necessary for the synthesis of thymidylate, an essential component of DNA .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methotrexate di-n-butyl ester can be synthesized through esterification of methotrexate. The process involves reacting methotrexate with n-butanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction typically proceeds as follows: [ \text{Methotrexate} + \text{n-Butanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Methotrexate di-n-butyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methotrexate and n-butanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Substitution: this compound can participate in substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Methotrexate and n-butanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methotrexate di-n-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Employed in studies related to cell proliferation and apoptosis due to its antineoplastic properties.
Medicine: Investigated for its potential use in cancer therapy and as an immunosuppressant in autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mechanism of Action
Methotrexate di-n-butyl ester exerts its effects by inhibiting tetrahydrofolate dehydrogenase, an enzyme involved in the synthesis of tetrahydrofolate. This inhibition prevents the formation of thymidylate, a crucial component of DNA, thereby inhibiting DNA synthesis and cell proliferation. The compound targets rapidly dividing cells, making it effective in cancer treatment .
Comparison with Similar Compounds
Methotrexate di-n-butyl ester is similar to other methotrexate derivatives, such as:
- Dibutyl methotrexate
- γ-Monobutyl methotrexate
- Methotrexate
Uniqueness: this compound is unique due to its specific esterification, which enhances its lipophilicity and potentially alters its pharmacokinetic properties compared to other methotrexate derivatives .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanism of action make it a valuable tool in scientific research and therapeutic development.
Properties
Molecular Formula |
C28H38N8O5 |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
dibutyl (2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C28H38N8O5/c1-4-6-14-40-22(37)13-12-21(27(39)41-15-7-5-2)33-26(38)18-8-10-20(11-9-18)36(3)17-19-16-31-25-23(32-19)24(29)34-28(30)35-25/h8-11,16,21H,4-7,12-15,17H2,1-3H3,(H,33,38)(H4,29,30,31,34,35)/t21-/m0/s1 |
InChI Key |
SPTBIJLJJBZGDY-NRFANRHFSA-N |
Isomeric SMILES |
CCCCOC(=O)CC[C@@H](C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC(=O)C1=CC=C(C=C1)N(C)CC2=CN=C3C(=N2)C(=NC(=N3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















